molecular formula C10H14Cl2N2S B1662563 Anpirtoline hydrochloride CAS No. 99201-87-3

Anpirtoline hydrochloride

Cat. No. B1662563
CAS RN: 99201-87-3
M. Wt: 265.2 g/mol
InChI Key: GRXDJABVNGUGCW-UHFFFAOYSA-N
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Description

Anpirtoline hydrochloride is a synthetic chemical compound used as a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist . It causes a decrease in serotonin synthesis and a reduction in aggressive behavior . It appears as a white solid and is soluble in water .


Molecular Structure Analysis

Anpirtoline hydrochloride has a chemical formula of C10H13ClN2S . Structurally, the most notable parts of anpirtoline hydrochloride are two six-membered rings bonded via a sulfur atom .


Physical And Chemical Properties Analysis

Anpirtoline hydrochloride appears as a white solid at room temperature and is soluble in water and DMSO . It has a density of 1.27 g/cm^3 and a molar mass of 265.20 . The melting point of anpirtoline hydrochloride is 126-128 °C, and the flash point of the compound is 174 °C .

Scientific Research Applications

1. Anpirtoline's Role in Pain Management and Antidepressant-Like Effects

Anpirtoline, a highly potent 5‐HT1B receptor agonist, has shown antinociceptive and antidepressant-like activities in animal models. Research conducted by Schlicker et al. (1992) demonstrates anpirtoline's effectiveness in increasing the pain threshold in mice and inducing a dose-related increase in swimming activity in rats, suggesting characteristics of antidepressant drugs. This reflects the drug's potential in pain management and as an antidepressant alternative (Schlicker et al., 1992).

2. Anpirtoline's Interaction with Serotonin Receptors

Anpirtoline acts as an antagonist at 5‐HT3 receptors while being an agonist at 5‐HT1B and 5‐HT1D receptors. Göthert et al. (1995) found that in several experimental models, anpirtoline exhibits unique properties at different 5‐HT receptors, highlighting its potential in diverse therapeutic applications related to the serotonin system (Göthert et al., 1995).

3. Anpirtoline's Influence on Aggression and Social Behavior

Research has explored anpirtoline's effects on aggression and social behavior. Almeida and Miczek (2002) found that anpirtoline, as a 5-HT1B receptor agonist, decreases both instigated and frustration-heightened aggression in mice. This indicates its potential role in managing aggression-related disorders (Almeida & Miczek, 2002).

4. Anpirtoline's Role in Serotonin Synthesis and Neurochemical Effects

Watanabe et al. (2006) studied the effects of anpirtoline on serotonin (5-HT) synthesis in the rat brain. They found that anpirtoline significantly decreases 5-HT synthesis rates in various brain areas, suggesting its influence on the serotonergic system and potential applications in neurological disorders (Watanabe et al., 2006).

Safety And Hazards

Anpirtoline hydrochloride should be stored in a cool, well-ventilated area that is not exposed to direct sunlight . Specific safety and hazard information is not available in the resources.

properties

IUPAC Name

2-chloro-6-piperidin-4-ylsulfanylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXDJABVNGUGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10243986
Record name Anpirtoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anpirtoline hydrochloride

CAS RN

99201-87-3
Record name Pyridine, 2-chloro-6-(4-piperidinylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99201-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anpirtoline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099201873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anpirtoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
S Rádl, L Kovárová, P Hezky, V Vosátka… - … der Pharmazie: An …, 1999 - Wiley Online Library
… Anpirtoline hydrochloride, tramadol hydrochloride, and flupirtine maleate were used as standards. None of the investigated compounds showed analgesic activity comparable to …
Number of citations: 3 onlinelibrary.wiley.com
KA Miczek, RM de Almeida - Psychopharmacology, 2001 - Springer
Rationale: In order to model heightened aggression after alcohol consumption and to study the inhibitory influence of 5-HT 1B receptors on drinking and fighting, an experimental …
Number of citations: 97 link.springer.com
S Rádl, P Hezky, J Proška… - Archiv der Pharmazie: An …, 2000 - Wiley Online Library
… Anpirtoline hydrochloride, tramadol hydrochloride, and flupirtine maleate were used as standards. None of the investigated compounds showed analgesic activity comparable to …
Number of citations: 19 onlinelibrary.wiley.com
C Stenfors, H Yu, SB Ross - Neuropharmacology, 2000 - Elsevier
… Anpirtoline hydrochloride was purchased from Tocris, Bristol, UK. Odansetrone hydrochloride was used as Zofrane™ (2 mg/ml) injection solution, Glaxo. Other compounds used were of …
Number of citations: 30 www.sciencedirect.com
NK Ng, HS Lee, PTH Wong - Journal of neuroscience research, 1999 - Wiley Online Library
… Dopamine (DA) levels (expressed as percentage of basal DA) in striatal dialysates obtained after perfusion with increasing doses of anpirtoline hydrochloride (Anp) in the absence (…
Number of citations: 86 onlinelibrary.wiley.com
JM Grimes, RH Melloni Jr - Behavioral neuroscience, 2005 - psycnet.apa.org
… a role in adolescent AAS-induced aggression, we tested whether the mature aggressive phenotype could be inhibited by activation of these receptors using anpirtoline hydrochloride, …
Number of citations: 57 psycnet.apa.org
RMM de Almeida, KA Miczek - Neuropsychopharmacology, 2002 - Elsevier
Experiments with social instigation or the omission of scheduled reinforcement show that serotonergic mechanisms may be involved in escalated aggression in animals. 5-HT 1B …
Number of citations: 185 www.sciencedirect.com
B Fiebich, Y Herouy, P Elsner, JS Sorichter… - J Immunol, 2004 - Citeseer
The neurotransmitter 5-hydroxytryptamine (5-HT), commonly known as serotonin, is stored at peripheral sites in mast cells and released from this peripheral source upon IgE cross-…
Number of citations: 4 citeseerx.ist.psu.edu
MJ Mancebo, FC Ceballos, J Pérez-Maceira… - … and Physiology Part A …, 2013 - Elsevier
… Dexfenfluramine hydrochloride (dFF; an indirect serotonergic agonist) and anpirtoline hydrochloride (6-chloro-2-[piperidinyl-4-thio]pyridine hydrochloride, 5-HT1B receptor agonist) …
Number of citations: 12 www.sciencedirect.com
MN Ghayur, AH Khan, AH Gilani - Pak. J. Pharm. Sci, 2007 - researchgate.net
Ginger (Zingiber officinale) is a universally known food plant reputed for its medicinal use in gastrointestinal disorders as a prokinetic and laxative. We recently showed that 70% …
Number of citations: 52 www.researchgate.net

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